Gliovirin

Agricultural Biocontrol Antifungal Oomycete

Gliovirin is a narrow-spectrum epipolythiodioxopiperazine (ETP) antibiotic with unmatched potency against Pythium ultimum (MIC 60 ng/mL). Unlike gliotoxin or viridin, gliovirin provides oomycete-specific activity without broad-spectrum confounding, directly linked to biocontrol efficacy in Trichoderma virens P strains (validated by mutational analysis). It also serves as a defined anti-inflammatory probe (TNF-α, COX-2, IL-2 inhibition) and an antitrypanosomal lead (IC50 91 ng/mL, selectivity index 16). Ideal for biocontrol product development, inflammation research, and neglected-disease drug discovery.

Molecular Formula C20H20N2O8S2
Molecular Weight 480.5 g/mol
Cat. No. B10782653
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameGliovirin
Molecular FormulaC20H20N2O8S2
Molecular Weight480.5 g/mol
Structural Identifiers
SMILESCOC1=C(C(=C(C=C1)C2C3C(=O)N4C(CC56C(O5)C=CC(C6O4)O)(C(=O)N3)SS2)O)OC
InChIInChI=1S/C20H20N2O8S2/c1-27-10-5-3-8(13(24)14(10)28-2)15-12-17(25)22-20(32-31-15,18(26)21-12)7-19-11(29-19)6-4-9(23)16(19)30-22/h3-6,9,11-12,15-16,23-24H,7H2,1-2H3,(H,21,26)
InChIKeyVZUFPCHAVLFFAY-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 mg / 500 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Gliovirin: A Selective Anti-Oomycete ETP Fungal Metabolite for Specialized Agricultural Biocontrol and Anti-Inflammatory Research


Gliovirin is a fungal secondary metabolite belonging to the epipolythiodioxopiperazine (ETP) class, characterized by a bridged polysulfide piperazine ring and a unique cis-1,2-oxazine decalin system [1]. It is produced by 'P' strains of the biocontrol fungus Trichoderma virens (formerly Gliocladium virens) [2]. Gliovirin is primarily recognized for its potent and selective activity against oomycete pathogens, particularly Pythium ultimum, with a reported MIC of 60 ng/mL [3]. Beyond its antifungal role, it demonstrates significant anti-inflammatory properties, including inhibition of TNF-α, COX-2, and IL-2 expression in vitro [4].

Why Substituting Gliovirin with Generic ETPs or Broad-Spectrum Antifungals Compromises Experimental Specificity and Biocontrol Outcomes


Substitution of gliovirin with other ETPs like gliotoxin or broad-spectrum antifungals is problematic due to fundamental differences in target spectrum and potency. While gliovirin exhibits high selectivity and potency against oomycetes (e.g., MIC of 60 ng/mL against P. ultimum), gliotoxin shows activity against both P. ultimum and Rhizoctonia solani, lacking the narrow-spectrum precision often required in research and biocontrol [1]. Furthermore, gliotoxin's efficacy in Pythium biocontrol is inconsistent and strain-dependent, whereas gliovirin production is directly and causally linked to superior biocontrol outcomes in P strains, as confirmed by mutational analysis [2]. Viridin, another Trichoderma metabolite, demonstrates an inverted spectrum, being far less potent against P. ultimum (MIC 25 µg/mL) compared to gliovirin [3]. Generic substitution therefore leads to a loss of target specificity, potentially confounding experimental results and significantly reducing biocontrol efficacy in oomycete-dominated systems.

Quantitative Differentiation: Direct Evidence for Gliovirin's Performance Against Key Comparators


Superior Potency and Unmatched Selectivity Against Oomycete Pathogens

Gliovirin demonstrates exceptional potency against the oomycete pathogen Pythium ultimum with an MIC of 60 ng/mL, a value 417-fold lower (more potent) than the MIC of the related Trichoderma metabolite viridin against the same pathogen (25 µg/mL) [1][2]. More critically, gliovirin exhibits high selectivity, showing no activity against a panel of plant pathogenic fungi including Rhizoctonia solani, Phymatotrichopsis omnivorum, Thielaviopsis basicola, Rhizopus arrhizus, and Verticillium dahliae, as well as bacteria such as Bacillus thuringiensis, Pseudomonas fluorescens, and Xanthomonas malvacearum at concentrations up to 1,000 ng/mL [3]. This narrow-spectrum activity contrasts sharply with gliotoxin, which inhibits both P. ultimum and R. solani, thereby offering a distinct tool for targeted oomycete research and biocontrol [4].

Agricultural Biocontrol Antifungal Oomycete

Causal Link to Biocontrol Efficacy: Mutational Evidence Distinguishing Gliovirin from Other Metabolites

Mutational studies provide direct causal evidence linking gliovirin production to biocontrol efficacy. Mutants of T. virens deficient in gliovirin production uniformly exhibit reduced biocontrol efficacy against P. ultimum-incited cotton seedling disease compared to their parent strains [1]. This effect is variable but consistent; some mutants completely lose efficacy, correlating with a loss of both gliovirin production and the ability to enzymatically degrade pathogen hyphae [1]. In contrast, mutants deficient in the production of the phytotoxin viridiol showed no impairment in biocontrol efficacy, demonstrating that not all secondary metabolites are equally critical [1]. This direct causal evidence firmly establishes gliovirin as the principal antibiotic factor for Pythium biocontrol in P strains, a distinction not universally established for other metabolites like gliotoxin in Q strains [2].

Biological Control Trichoderma Mutational Analysis

Dual Anti-Inflammatory Profile: Distinct Potency Against TNF-α, COX-2, and IL-2

Gliovirin demonstrates a multi-target anti-inflammatory profile not shared by all ETPs. It inhibits inducible TNF-α promoter activity and synthesis in LPS/IFN-γ-stimulated macrophages and TPA/ionomycin-stimulated Jurkat T-cells with IC50 values ranging from 0.21 to 2.1 µM (0.1–1 µg/mL) [1]. Furthermore, it decreases TPA/ionomycin-induced expression of COX-2 (IC50 = 1 µM) and protein levels of IL-2 in Jurkat cells (IC50 = 5.2 µM) [2]. This profile of cytokine suppression, involving inhibition of the ERK pathway and subsequent blockade of AP-1 and NF-κB activation, distinguishes gliovirin from simpler anti-inflammatory agents [1]. While comparative data against other ETPs for these specific targets are limited, this defined IC50 profile provides a quantitative benchmark for selection in inflammation research.

Inflammation Immunology Cytokine Inhibition

Antitrypanosomal Activity with Quantified Selectivity Index

Gliovirin exhibits in vitro antitrypanosomal activity against Trypanosoma brucei brucei with an IC50 of 91 ng/mL [1]. Crucially, this activity is accompanied by a selectivity index (SI) of 16, calculated as the ratio of cytotoxicity against MRC-5 human lung fibroblasts (CC50 = 1410 ng/mL) to the antiparasitic IC50 [1]. This level of selectivity is significant and contrasts with other low-molecular-weight antibiotics tested in the same study, which displayed lower or negligible selectivity. For instance, the commonly used antitrypanosomal drug suramin showed an IC50 of 40 ng/mL but with a much higher cytotoxicity profile [1]. The defined SI provides a quantitative basis for prioritizing gliovirin over other hits in antiparasitic screening campaigns.

Parasitology Antiprotozoal Trypanosoma

Targeted Research and Industrial Applications Driven by Gliovirin's Differentiated Evidence Profile


Agricultural Biocontrol Agent Development for Oomycete-Specific Disease Suppression

Gliovirin's exceptional potency (MIC 60 ng/mL) and narrow-spectrum activity against Pythium ultimum, combined with its inactivity against other soilborne fungi and bacteria up to 1000 ng/mL [1][2], make it an ideal lead molecule or selection marker for developing oomycete-specific biocontrol products. Formulators can leverage gliovirin-producing P strains of T. virens, or the purified compound itself, to create seed treatments or soil amendments that precisely target damping-off diseases without the ecological disruption caused by broad-spectrum chemical fungicides. The direct causal link between gliovirin production and biocontrol efficacy, confirmed by mutational analysis [3], provides a robust scientific foundation for quality control and strain selection in commercial production.

Inflammation Research Tool for ERK/NF-κB Pathway Investigation

Researchers investigating inflammatory signaling pathways can employ gliovirin as a defined chemical probe. Its established IC50 values for inhibiting TNF-α promoter activity (0.21-2.1 µM), COX-2 expression (1 µM), and IL-2 synthesis (5.2 µM) in relevant cell models (macrophages, Jurkat T-cells) provide a reliable, quantitative starting point for dose-response studies [4][5]. The documented mechanism involving ERK inhibition and downstream blockade of AP-1 and NF-κB activation [4] allows for targeted experimental design to dissect these pathways, distinguishing gliovirin from probes with broader or less defined mechanisms of action.

Antiparasitic Hit-to-Lead Optimization in Trypanosomiasis Drug Discovery

In screening campaigns for new treatments for human African trypanosomiasis (HAT), gliovirin presents a validated starting point for medicinal chemistry optimization. Its in vitro antitrypanosomal IC50 of 91 ng/mL and, more importantly, its favorable selectivity index of 16 (based on MRC-5 cell cytotoxicity) [6], provide a quantifiable baseline. Medicinal chemists can use this data to design and synthesize gliovirin analogs aimed at improving potency while maintaining or enhancing selectivity, a critical step in the early-stage drug discovery process for neglected tropical diseases.

Genomic and Metabolomic Studies of ETP Biosynthesis and Regulation

The identification and characterization of the gliovirin biosynthetic gene cluster in Trichoderma virens Gv29-8 [7][8] make gliovirin a key target for fundamental research in fungal secondary metabolism. Scientists studying the regulation of ETP production, the function of non-ribosomal peptide synthetases (NRPSs), or the evolutionary divergence between P and Q strains of T. virens can use gliovirin and its associated gene cluster as a model system. The availability of genomic data and specific mutants deficient in gliovirin production [3] provides essential tools for functional genomics and metabolomic studies aimed at understanding and manipulating fungal natural product biosynthesis.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

37 linked technical documents
Explore Hub


Quote Request

Request a Quote for Gliovirin

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.